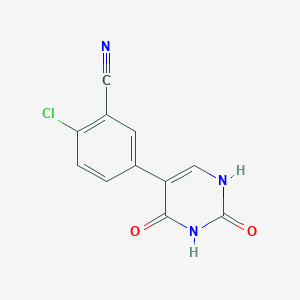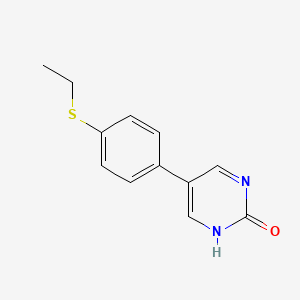
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine (5-CPD) is a novel compound that has been studied by scientists in recent years. It is a heterocyclic aromatic compound with a molecular weight of 209.6 g/mol and has been found to have a range of potential applications in scientific research. It has been used in the synthesis of various molecules, as well as in the development of pharmaceuticals and biotechnology. In
科学的研究の応用
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has a range of potential applications in scientific research. It has been used as a substrate for the synthesis of a range of molecules, including pharmaceuticals, biochemicals, and other compounds. It has also been used in the development of new materials, such as polymers, and in the development of new catalysts. In addition, 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the development of new biosensors and biocatalysts, as well as in the development of new drugs.
作用機序
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood, but it is believed to be related to the formation of a covalent bond between the two molecules. It is believed that the formation of this bond allows for the transfer of electrons between the two molecules, which in turn leads to the formation of new molecules. In addition, it is believed that the formation of this bond increases the stability of the molecules, allowing them to remain in their active form for longer periods of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the regulation of various biochemical pathways and the modulation of gene expression. In addition, it is believed that 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
The use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, its wide range of potential applications makes it a useful tool for scientists. However, there are also some limitations to the use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, the compound is sensitive to light and moisture, and is therefore not suitable for long-term storage. In addition, the compound is not soluble in water, which can limit its use in experiments.
将来の方向性
The potential future directions of research involving 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. Further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods. In addition, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. Further research could also be conducted into the potential applications of the compound, such as its use in the development of new materials, biosensors, and biocatalysts. Finally, further research could be conducted into the potential therapeutic applications of the compound, such as in the treatment of various diseases.
合成法
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods. One of the most common methods is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 4-chloro-3-cyanophenol and 2,4-dihydroxypyrimidine in the presence of a palladium catalyst. The reaction yields 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% as a product with a yield of up to 95%. Other methods of synthesis include the use of microwave-assisted synthesis, the use of sonogashira coupling, and the use of a palladium-catalyzed Heck reaction.
特性
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-2-1-6(3-7(9)4-13)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKOKQHHQQTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)



![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)



